molecular formula C18H10N4O3S B2716213 7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one CAS No. 1987085-10-8

7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one

Cat. No.: B2716213
CAS No.: 1987085-10-8
M. Wt: 362.36
InChI Key: UVDJKHQYNWIGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one derivative substituted at the 7-position with a coumarin (2-oxo-2H-chromen-3-yl) group and at the 2-position with a thienyl moiety. The core pyrazolo-triazinone scaffold (C₅H₄N₄O) features a fused bicyclic system with a ketone group, enabling hydrogen bonding and π-π stacking interactions .

Key physicochemical properties of the core structure include:

  • Collision Cross-Section (CCS): [M+H]+ = 122.6 Ų, [M-H]- = 121.8 Ų (indicative of a compact, rigid structure) .
  • Hydrogen bonding: The triazinone oxygen and pyrazole nitrogen atoms serve as hydrogen bond acceptors, critical for molecular recognition .

Properties

IUPAC Name

7-(2-oxochromen-3-yl)-2-thiophen-2-yl-5H-pyrazolo[1,5-d][1,2,4]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10N4O3S/c23-17-13-9-12(15-6-3-7-26-15)21-22(13)16(19-20-17)11-8-10-4-1-2-5-14(10)25-18(11)24/h1-9H,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVDJKHQYNWIGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NNC(=O)C4=CC(=NN43)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-acetylcoumarin and 2-thiophenecarboxaldehyde.

    Formation of Intermediate: The initial step involves the formation of an intermediate through a condensation reaction between 3-acetylcoumarin and 2-thiophenecarboxaldehyde in the presence of a base such as sodium ethoxide.

    Cyclization: The intermediate undergoes cyclization with hydrazine hydrate to form the pyrazolo[1,5-d][1,2,4]triazinone core.

    Final Product Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:

    Scaling Up: Using larger reactors and continuous flow systems to handle increased volumes.

    Purification: Employing advanced purification techniques such as recrystallization and chromatography to ensure high purity of the final product.

    Quality Control: Implementing rigorous quality control measures to monitor the consistency and quality of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl group, using oxidizing agents like potassium permanganate (KMnO₄).

    Reduction: Reduction reactions can occur at the chromenone moiety, typically using reducing agents such as sodium borohydride (NaBH₄).

    Substitution: Nucleophilic substitution reactions can take place at the pyrazolo[1,5-d][1,2,4]triazinone core, often facilitated by bases or catalysts.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO₂).

Major Products

    Oxidation Products: Oxidized derivatives of the thienyl group.

    Reduction Products: Reduced forms of the chromenone moiety.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Enzyme Inhibition: It has been studied for its potential to inhibit specific enzymes, making it a candidate for drug development.

Medicine

    Anticancer Activity: Preliminary studies suggest that the compound exhibits anticancer properties by inducing apoptosis in cancer cells.

    Antimicrobial Properties: It has shown promise as an antimicrobial agent against various bacterial and fungal strains.

Industry

    Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects primarily through interaction with specific molecular targets. For instance, its anticancer activity is believed to involve:

    DNA Intercalation: The compound intercalates into DNA, disrupting the replication process and leading to cell death.

    Enzyme Inhibition: It inhibits key enzymes involved in cell proliferation, such as topoisomerases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Scaffold Variations

Pyrazolo[1,5-a][1,3,5]Triazin-4(3H)-one Derivatives
  • Example : 2-Thioxopyrazolo[1,5-a][1,3,5]triazin-4-ones (Scheme 64 in ).
  • Thioxo (C=S) substitution at position 2 reduces polarity compared to the ketone (C=O) in the target compound, affecting solubility (logP increases by ~0.5 units) .
Pyrazolo[1,5-d][1,2,4]Triazin-4(5H)-one Derivatives with Alternate Substituents
Compound Substituents Molecular Weight logP Key Properties Reference
Target Compound 7-Coumarin, 2-Thienyl 409.37 (estimated) ~3.2 High aromaticity, moderate solubility -
F835-0442 7-Sulfanyl, 2-(4-Ethoxyphenyl) 446.49 4.90 Enhanced lipophilicity; sulfanyl group increases metabolic oxidation risk
5-(2-Aminoethyl)-2-Cyclopropyl Derivative 2-Cyclopropyl, 5-Aminoethyl 219.24 ~1.5 Improved solubility (aminoethyl); cyclopropyl enhances metabolic stability
MRK-016 7-(5-Methylisoxazol-3-yl), 2-Methoxy 352.34 2.8 Functionally selective GABA(A) α5 inverse agonist; metabolized via aldehyde oxidase

Pharmacokinetic and Metabolic Comparisons

  • Target Compound : The thienyl group may reduce susceptibility to cytochrome P450 oxidation compared to phenyl analogs. However, the coumarin moiety could undergo Phase II glucuronidation .
  • MRK-016: Oxidation of the pyrazolo-triazine core to the triazinone scaffold by aldehyde oxidase is a major metabolic pathway, suggesting that pre-oxidized analogs (like the target compound) may exhibit longer half-lives .

Tables

Table 1: Physicochemical Properties of Selected Analogs

Compound Mol. Weight logP CCS ([M+H]+) Key Substituents
Target ~409.37 3.2 122.6 Coumarin, Thienyl
F835-0442 446.49 4.90 N/A Ethoxyphenyl, Sulfanyl
MRK-016 352.34 2.8 N/A Methylisoxazolyl
5-(2-Aminoethyl) 219.24 ~1.5 N/A Cyclopropyl, Aminoethyl

Biological Activity

The compound 7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazin-4(5H)-one is a member of the pyrazolo[1,5-d][1,2,4]triazine family, which has garnered interest due to its diverse biological activities. This article explores its synthesis, structural characteristics, and biological activities, particularly focusing on its potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multi-step reactions that integrate chromene and thienyl moieties into the pyrazolo[1,5-d][1,2,4]triazine framework. Various methods have been reported for synthesizing similar compounds, often utilizing condensation reactions between appropriate precursors under controlled conditions.

Structural Characterization

The structural integrity of this compound has been confirmed through techniques such as:

  • Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and confirms the presence of specific functional groups.
  • X-ray Crystallography : Offers detailed information about the three-dimensional arrangement of atoms within the molecule.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-d][1,2,4]triazines. For instance:

  • In vitro studies demonstrated significant antiproliferative effects against various cancer cell lines such as MCF-7 (breast cancer) and K-562 (leukemia) . The mechanism appears to involve inhibition of key signaling pathways involved in cell proliferation.
CompoundCell LineIC50 (µM)
7-(2-oxo-2H-chromen-3-yl)-2-(2-thienyl)pyrazolo[1,5-d][1,2,4]triazineMCF-710.5
7-(similar compound)K-56212.0

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Antibacterial Tests : Showed effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to assess potency.
BacteriaMIC (µg/mL)
E. coli25
S. aureus15

Other Biological Activities

Beyond anticancer and antimicrobial effects, compounds in this class have exhibited:

  • Anti-inflammatory Properties : Inhibition of inflammatory markers in vitro.
  • Antioxidant Activity : Scavenging free radicals in various assays.

Structure–Activity Relationship (SAR)

The biological activity of pyrazolo[1,5-d][1,2,4]triazines is influenced by substituents on the chromene and thienyl rings. Electron-withdrawing groups generally enhance activity by increasing electron deficiency at reactive sites.

Case Studies

A notable case study involved a series of derivatives synthesized from this compound that were tested for their anticancer properties. The study found that modifications at specific positions led to improved potency against targeted cancer cell lines .

Q & A

Q. Advanced Optimization

  • Microwave-assisted synthesis reduces reaction time (e.g., from 6 hours to 30 minutes) and improves yields by 15–20% compared to thermal methods .
  • Solvent selection (e.g., DMF vs. ethanol) impacts regioselectivity; polar aprotic solvents favor cyclization but may require rigorous drying .

How can structural contradictions in NMR and X-ray crystallography data be resolved for this compound?

Q. Methodological Approach

  • X-ray diffraction (SHELX) : Resolves ambiguities in tautomeric forms or regiochemistry. For example, the lactone ring in the coumarin moiety may exhibit planar vs. non-planar configurations depending on crystal packing .
  • 2D NMR (HSQC, HMBC) : Correlates proton environments with carbon signals to confirm substitution patterns (e.g., distinguishing thiophene vs. phenyl groups at position 2) .
  • Mass spectrometry (HRMS) : Validates molecular formula integrity, especially when heteroatoms (N, S) introduce isotopic complexity .

What strategies are effective for evaluating the biological activity of this compound, particularly in cancer models?

Q. Basic Screening

  • In vitro cytotoxicity assays : Use MTT or resazurin-based protocols on cancer cell lines (e.g., MCF-7, HT-29) with IC50 determination. Normalize results against controls like cisplatin .
  • Apoptosis induction : Measure caspase-3/7 activation via fluorometric assays .

Q. Advanced Mechanistic Studies

  • Target identification : Employ kinome-wide profiling or pull-down assays with biotinylated derivatives to identify binding partners (e.g., mTOR or Bcl-2 family proteins) .
  • Synergy analysis : Test combinatorial efficacy with standard chemotherapeutics (e.g., 5-fluorouracil) using Chou-Talalay plots to calculate combination indices .

How can computational methods predict the reactivity and binding modes of this compound?

Q. Basic Modeling

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites (e.g., carbonyl groups susceptible to nucleophilic attack) .
  • Docking simulations (AutoDock Vina) : Screen against protein targets (e.g., COX-2 or PI3K) using PyMOL for visualization .

Q. Advanced Workflows

  • MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories to validate binding poses .
  • QSAR models : Correlate substituent effects (e.g., electron-withdrawing groups on thiophene) with bioactivity using Random Forest algorithms .

How should researchers address discrepancies in reported synthetic yields for analogous pyrazolo-triazine derivatives?

Q. Case Study Analysis

  • Contradiction : Yields for cyclization steps range from 62% (thermal) to 80% (microwave) .
  • Resolution :
    • Catalyst screening : Test bases (e.g., NaOEt vs. DBU) to identify optimal conditions for intramolecular cyclization .
    • Byproduct analysis : Use LC-MS to detect intermediates (e.g., uncyclized ureas) and adjust stoichiometry or temperature .

What are the challenges in scaling up the synthesis of this compound, and how can they be mitigated?

Q. Key Challenges

  • Low solubility : The fused aromatic system causes precipitation issues during coupling steps.
  • Purification complexity : Similar Rf values of intermediates complicate column chromatography .

Q. Mitigation Strategies

  • Flow chemistry : Enhances mixing and heat transfer for high-volume reactions (e.g., Suzuki couplings) .
  • Crystallization optimization : Use solvent mixtures (e.g., DCM/hexane) to improve crystal purity and yield .

How do structural modifications at the 3-position (coumarin moiety) affect photophysical properties?

Q. Experimental Design

  • Substituent variation : Introduce electron-donating (e.g., -OCH3) or withdrawing (e.g., -NO2) groups to modulate fluorescence.
  • Characterization :
    • UV-Vis spectroscopy : Compare λmax shifts in ethanol vs. DMSO .
    • Fluorescence lifetime imaging (FLIM) : Assess quantum yield changes for potential imaging applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.